molecular formula C32H68BrN B084912 Tetraoctylammonium bromide CAS No. 14866-33-2

Tetraoctylammonium bromide

Cat. No. B084912
CAS RN: 14866-33-2
M. Wt: 546.8 g/mol
InChI Key: QBVXKDJEZKEASM-UHFFFAOYSA-M
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Description

Synthesis Analysis

  • Tetrabutylammonium bromide has been utilized as a catalyst for the synthesis of biscoumarin and dihydropyrano[c]chromene derivatives in eco-friendly conditions (Khurana & Kumar, 2009).
  • It has also facilitated the synthesis of pyrano[2,3-d]pyrimidinone and tetrahydrobenzo[b]pyran derivatives in water, highlighting its role in green chemistry (Mobinikhaledi & Fard, 2010).

Molecular Structure Analysis

  • Detailed studies on tetrabutylammonium bromide have revealed unique structures in its ionic clathrate hydrates, with variations in the arrangements of bromide anions and tetrabutylammonium cations (Rodionova et al., 2010).

Chemical Reactions and Properties

  • Tetrabutylammonium bromide has been used in bromodeboronation reactions and found to tolerate a wide range of functional groups (Yao et al., 2010).
  • It is an effective catalyst in various alkylation, oxidation, reduction, and esterification processes (Banik et al., 2020).

Physical Properties Analysis

  • Tetrabutylammonium bromide's solubility in benzene and its role as a phase-transfer catalyst have been studied, providing insights into its physical characteristics (Lee & Huang, 2002).

Chemical Properties Analysis

  • Investigations into its interfacial structure and dynamics in aqueous solutions have highlighted its potential in facilitating gas uptake during semiclathrate hydrate formation (Naeiji et al., 2022).

Scientific Research Applications

  • Phase-Transfer Catalyst in Nanoparticle Synthesis : It is used in the Brust–Schiffrin nanoparticle synthesis for transferring chloroaurate ions from the aqueous phase to the organic phase, playing a crucial role in the formation of ion-ion aggregates and the extraction of water in nanoparticle formation (Graham et al., 2016).

  • Surfactant in Microemulsion Method : A microemulsion method using tetraoctylammonium bromide as a cationic surfactant for fabricating thiol-functionalized gold nanoparticles has been developed, offering a simpler alternative to the Brust two-phase method (Tianimoghadam & Salabat, 2017).

  • Stabilizer for Gold Nanoparticles : It stabilizes gold nanoparticles and influences their coalescence behavior, as observed in high-resolution transmission electron microscopy studies (Wang, Liang, & Geng, 2009).

  • Electrode Modification in Electrochemical Sensing : Tetraoctylammonium bromide stabilized gold nanoparticles have been used for the simultaneous determination of paracetamol and ascorbic acid, enhancing the oxidation current and potential separation in electrochemical sensing (Nair, John, & Sagara, 2009).

  • Purification of Nanoparticles : It has been used in the purification of dodecanethiol derivatised gold nanoparticles, highlighting its role in removing impurities from nanoparticle preparations (Waters et al., 2003).

  • Electron-Injection Layer in Polymer LEDs : In polymer light-emitting diodes, tetraoctylammonium bromide has been used as an electron-injection layer, significantly improving electroluminescence efficiency (Hsieh et al., 2011).

  • Improved Stability of Nanoparticles : An introduction of thiosulfate anions in place of bromide anions with tetraoctylammonium bromide has been shown to improve the stability of gold nanoparticles, enhancing their chemical and thermal stability (Isaacs et al., 2005).

  • Optical Sensing of VOCs : It has been used to coat gold nanoparticles for optical sensing of volatile organic compounds, demonstrating a selective response to different vapors (Dalfovo, Salvarezza, & Ibañez, 2012).

  • Enhancement of Nonlinear Optical Properties : When dispersed in nematic liquid crystals, tetraoctylammonium bromide-coated gold nanoparticles increase the nonlinear index coefficient, significantly enhancing the optical properties (Podoliak et al., 2012).

  • Catalyst in Organic Synthesis : It has been used as a catalyst in various organic synthesis reactions, demonstrating its versatility and effectiveness in chemical transformations (Banik et al., 2020).

Safety And Hazards

It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

properties

IUPAC Name

tetraoctylazanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H68N.BrH/c1-5-9-13-17-21-25-29-33(30-26-22-18-14-10-6-2,31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4;/h5-32H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVXKDJEZKEASM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H68BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7034042
Record name Tetra-N-octylammonium bromide
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Molecular Weight

546.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White hygroscopic crystals; [Alfa Aesar MSDS]
Record name Tetraoctylammonium bromide
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Product Name

Tetraoctylammonium bromide

CAS RN

14866-33-2
Record name Tetraoctylammonium bromide
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Record name Tetra(N-octyl)ammonium bromide
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Record name Tetra-N-octylammonium bromide
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Record name Tetraoctylammonium bromide
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Record name TETRA(N-OCTYL)AMMONIUM BROMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7,290
Citations
KG Thomas, J Zajicek, PV Kamat - Langmuir, 2002 - ACS Publications
… Hydrogen tetrachloroaurate(III), toluene, tetraoctylammonium bromide, and sodium borohydride were purchased from Aldrich Chemical Co. and used without further purification. …
Number of citations: 226 pubs.acs.org
J Xiong, Z Dai, S Zhan, X Zhang, X Xue, W Liu, Z Zhang… - Nano Energy, 2021 - Elsevier
… Tetraoctylammonium bromide is introduced to the perovskite films to passivate the defects … Here, tetraoctylammonium bromide (TOAB) is introduced by a post-treatment strategy to …
Number of citations: 38 www.sciencedirect.com
YS Shon, S Chuc, P Voundi - Colloids and Surfaces A: Physicochemical …, 2009 - Elsevier
Tetraoctylammonium bromide-capped gold nanoparticles (Oct 4 NBr-NPs) are known to have a poor long-term stability. This article shows a simple way of improving the stability of Oct 4 …
Number of citations: 28 www.sciencedirect.com
S Carlotti, A Labbé, V Rejsek, S Doutaz… - …, 2008 - ACS Publications
A weakly nucleophilic initiating system obtained by the combination of triisobutylaluminum and tetraoctylammonium bromide has been successfully used to achieve the controlled …
Number of citations: 82 pubs.acs.org
AE Saunders, MB Sigman… - The Journal of Physical …, 2004 - ACS Publications
… In a second experiment the phase transfer catalyst was 1.8 mmol of tetraoctylammonium bromide; however, the organic phase also contained 1.8 mmol of octanethiol. The binding …
Number of citations: 126 pubs.acs.org
AF Shestakov, DV Konarev, SV Simonov… - RSC …, 2013 - pubs.rsc.org
This work is aimed at the investigation of the C60-tetraoctylammonium bromide (TOAB) composition by IR and UV-vis spectroscopy and quantum-chemical simulation of the interaction …
Number of citations: 12 pubs.rsc.org
FJ Ibanez, FP Zamborini - Journal of the American Chemical …, 2008 - ACS Publications
Hydrogen gas spontaneously adsorbs to Pd metal as atomic hydrogen and diffuses into the lattice to form PdH x . We previously showed that films of hexanethiolate-coated Pd …
Number of citations: 85 pubs.acs.org
X Dou, X Wang, S Qian, N Liu, X Yuan - Nanoscale, 2020 - pubs.rsc.org
… Herein, we report the identification of two roles of tetraoctylammonium bromide (TOAB) in the two-phase B–S method: TOAB not only transfers Au(III) precursors but also transfers the …
Number of citations: 18 pubs.rsc.org
KW Tsai, TF Guo, AKY Jen, TC Wen - Journal of Materials Chemistry C, 2014 - pubs.rsc.org
… This study investigates the role of self-assembled tetraoctylammonium bromide (TOAB) on various conjugated polymers, namely green-emissive poly(9,9-dialkylfluorene) derivative (G-…
Number of citations: 10 pubs.rsc.org
F Song, L Echegoyen - The Journal of Physical Chemistry B, 2003 - ACS Publications
… The electrochemical behavior of C 60 embedded in tetraoctylammonium bromide (TOAB) … In the present work, the electrochemical behavior of C 60 in tetraoctylammonium bromide (…
Number of citations: 46 pubs.acs.org

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